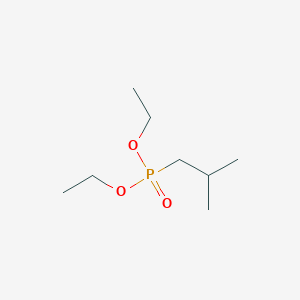

Diethyl isobutylphosphonate

Beschreibung

Evolution of Organophosphorus Compound Research

The field of organophosphorus (OP) chemistry traces its origins to the early 19th century, with initial descriptions of these compounds emerging from experiments combining alcohol and phosphoric acid. researchgate.net A pivotal moment occurred in 1848 when Franz Anton Voegeli successfully synthesized the first OP compound, triethyl phosphate (B84403). researchgate.netmdpi.com This was soon followed by the synthesis of tetraethyl pyrophosphate (TEPP) in 1854 by Philippe de Clermont and Wladimir P. Moshnin, which was later identified as the first organophosphorus cholinesterase inhibitor. mdpi.comneptjournal.com

The toxic potential of organophosphorus compounds was not fully realized until the 1930s in Germany. mdpi.comworldscientific.com This discovery led to extensive research spearheaded by chemist Gerhard Schrader and his team at I. G. Farben, who synthesized approximately 2,000 OP compounds between 1934 and 1944. researchgate.netneptjournal.com This era produced both agricultural pesticides like parathion (B1678463) and potent chemical warfare nerve agents, including tabun (B1200054) and sarin. researchgate.netneptjournal.com Following World War II, the chemistry of these compounds developed rapidly, leading to their widespread adoption in agriculture as they began to replace the more environmentally persistent organochloride pesticides. researchgate.netneptjournal.com The development of synthetic methods, such as the Michaelis-Arbuzov reaction for creating stable phosphorus-carbon bonds, was crucial in expanding the scope and utility of this class of compounds. mdpi.com

Significance of Phosphonates in Chemical Sciences

Phosphonates are a distinct class of organophosphorus compounds characterized by a direct and highly stable carbon-phosphorus (C-P) bond. wikipedia.orgqub.ac.uk This C-P linkage makes them notably resistant to chemical hydrolysis, thermal decomposition, and enzymatic degradation compared to phosphate esters, which contain more labile P-O-C bonds. qub.ac.uk Phosphonic acids are organic compounds with the general formula R-PO(OH)₂, and their esters, like Diethyl Isobutylphosphonate, are known as phosphonates. hexis.com.br

The unique properties of phosphonates underpin their importance across various scientific and industrial domains. They are highly effective chelating agents, capable of binding tightly to di- and trivalent metal ions, which is a property utilized for water softening and inhibiting the formation of mineral scale in industrial water systems. wikipedia.orghexis.com.br Their stability under harsh conditions, such as high temperatures or extreme pH, further enhances their industrial utility. wikipedia.orgphosphonates.org

In the life sciences, phosphonate (B1237965) groups serve as stable bioisosteres for phosphate groups, meaning they can mimic the function of natural phosphates while resisting metabolic breakdown. wikipedia.orgfrontiersin.org This has led to significant medical applications, including the development of bisphosphonate drugs for treating osteoporosis and nucleotide phosphonate analogues like Tenofovir, a cornerstone of anti-HIV therapy. wikipedia.orgfrontiersin.org Furthermore, in agriculture, the phosphonate glyphosate (B1671968) is the active ingredient in the widely used herbicide Roundup. wikipedia.org

Positioning of Diethyl Isobutylphosphonate within the Phosphonate Landscape

Diethyl isobutylphosphonate, with the chemical formula C₈H₁₉O₃P, is the diethyl ester of isobutylphosphonic acid. guidechem.comchemical-suppliers.eu It is a representative member of the dialkyl phosphonate family. Its synthesis can be achieved through established organophosphorus chemistry routes, most notably the Michaelis–Arbuzov rearrangement. acs.org A documented laboratory synthesis involves the reaction of isobutyl bromide with triethyl phosphite (B83602) at elevated temperatures. nih.gov

In the context of chemical research, Diethyl isobutylphosphonate has served as a model compound for the development and optimization of synthetic methodologies. For instance, its preparation has been a target in studies aimed at intensifying continuous flow processes for manufacturing alkyl phosphonates, highlighting a move towards more efficient and environmentally benign chemical production. acs.org The compound also emerges as a byproduct in certain free-radical phosphonation reactions, providing insights into complex reaction mechanisms. researchgate.netresearchgate.net While not a widely commercialized product itself, it is mentioned in patent literature in connection with polymer formulations and as a potential catalyst, indicating its relevance in materials science and chemical synthesis. justia.comgoogle.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-diethoxyphosphoryl-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O3P/c1-5-10-12(9,11-6-2)7-8(3)4/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVBQQBRIUYFSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(C)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348592 | |

| Record name | diethyl isobutylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50655-63-5 | |

| Record name | diethyl isobutylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Dialkyl Isobutylphosphonates

Michaelis-Arbuzov Rearrangement in Phosphonate (B1237965) Synthesis

The Michaelis-Arbuzov reaction, first discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, stands as the most fundamental and widely utilized method for creating phosphorus-carbon (P-C) bonds. mdpi.comwikipedia.orgjk-sci.com This reaction typically involves the transformation of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), into a pentavalent phosphorus species upon reaction with an alkyl halide. mdpi.comwikipedia.org

Continuous Flow Process Optimization for Alkyl Phosphonates, Including Diethyl Isobutylphosphonate

In recent years, the intensification of the Michaelis-Arbuzov rearrangement using continuous flow technology has been developed to enhance the synthesis of alkyl phosphonates. acs.org This approach offers significant advantages, including improved safety, higher productivity, and a reduced environmental footprint due to the absence of solvents, additives, or catalysts. acs.org

Research has demonstrated the optimization of a continuous flow process for preparing a library of alkyl phosphonates. acs.org A notable example is the specific optimization for the synthesis of diethyl isobutylphosphonate. acs.org Using a high-temperature/high-pressure continuous flow reactor, researchers achieved impressive productivity. acs.org The careful optimization of reaction parameters is crucial for maximizing yield and minimizing competitive side reactions. acs.org

Table 1: Continuous Flow Synthesis Optimization for a Model Alkyl Phosphonate

| Parameter | Condition | Outcome |

|---|---|---|

| Reactor | ThalesNano Phoenix Flow Reactor | Commercial high-temperature/high-pressure system acs.org |

| Coil Volume | 5 mL SS coil | Used for optimization and production acs.org |

| Reactants | Alkyl halide and triethyl phosphite (3 equiv.) | Model system for optimization acs.org |

| Temperature | Up to 210 °C | Enabled high conversion rates acs.org |

| Operation Time | 7 hours | Produced up to 250 g of product acs.org |

| Yield | 82% | For the model haloalkyl phosphonate acs.org |

| Productivity | Up to 4.97 kg/day | Demonstrates high intensification acs.org |

This solvent-free continuous flow procedure allows for the preparation of various alkyl phosphonates with reaction times ranging from 8.33 to 50 minutes at temperatures between 50–150 °C, achieving conversions of up to ≥99%. acs.org

Mechanistic Considerations in Michaelis-Arbuzov Transformations

The mechanism of the Michaelis-Arbuzov reaction is generally understood to proceed in two main steps. mdpi.comacs.org

SN2 Attack: The reaction initiates with a nucleophilic SN2 attack by the phosphorus atom of the trialkyl phosphite on the electrophilic alkyl halide. wikipedia.orgjk-sci.com This first step leads to the formation of a phosphonium (B103445) salt intermediate. wikipedia.orgacs.org

Dealkylation: The halide ion displaced in the initial attack then performs a second SN2 reaction on one of the alkoxy carbons of the phosphonium intermediate. jk-sci.com This results in the formation of the final dialkyl alkylphosphonate and a new, often more volatile, alkyl halide by-product. mdpi.comacs.org

Alternative Synthetic Routes to Isobutylphosphonate Derivatives

While the Michaelis-Arbuzov reaction is dominant, other synthetic pathways to isobutylphosphonate derivatives exist, including their formation in radical reactions and through the development of novel catalytic systems.

Formation of Diethyl Isobutylphosphonate as a By-product in Radical Reactions (e.g., from Diethyl Phosphite and t-Butoxy Radical)

An interesting observation is the formation of diethyl isobutylphosphonate as a by-product in certain radical reactions. researchgate.net Specifically, during the free-radical phosphonation of aromatic compounds using diethyl phosphite and t-butyl peroxide as a radical initiator, diethyl isobutylphosphonate has been identified in the reaction mixture. researchgate.net

The proposed mechanism suggests that this by-product is formed through an intermediate derived from the reaction between diethyl phosphite and the t-butoxy radical. researchgate.net The t-butoxy radical, generated from the decomposition of t-butyl peroxide, can react with diethyl phosphite. researchgate.net It is known that t-butoxy radicals can readily attack trivalent phosphorus compounds like triethyl phosphite. acs.org This pathway highlights the complex reactivity of phosphites in radical environments, where side reactions can lead to the formation of unexpected phosphonate products. researchgate.net Reagents containing a P-H bond, such as diethyl phosphite, are known to be effective radical reducing agents. elsevierpure.com

Exploration of Novel Catalytic Systems for Phosphonate Synthesis

The field of organophosphorus chemistry is actively exploring new catalytic systems to synthesize phosphonates under milder conditions and with greater efficiency. rsc.orgresearchgate.net These methods often focus on the asymmetric synthesis of chiral phosphonates or the direct functionalization of C-H bonds. researchgate.netmdpi.com

Examples of such exploratory systems include:

Copper-Catalyzed Hydroxylation: A highly efficient Cu-catalyzed direct hydroxylation of phosphonate compounds has been developed, providing a method for synthesizing quaternary α-hydroxy phosphonates. rsc.org

Rhodium-Catalyzed Reactions: A catalyst prepared by mixing rhodium acetate (B1210297) with boron nitride has been used for the one-pot synthesis of α-amino chromone (B188151) phosphonates from aldehydes, anilines, and diethyl phosphite. nih.gov

Boron Trifluoride Etherate Catalysis: A novel method uses catalytic amounts of boron trifluoride etherate for the synthesis of secondary phosphonates and α-aminophosphonates from 1,3-benzoxazines and triethyl phosphite. nih.gov The reaction proceeds through a phospha-Michael addition to an ortho-quinone methide intermediate generated in situ. nih.gov

Asymmetric Catalysis: Significant progress has been made in the asymmetric catalytic synthesis of phosphonates with a chiral center, utilizing methods like asymmetric hydrogenation and phospha-Michael additions under the control of chiral catalysts. researchgate.netmdpi.com

These catalytic approaches represent the ongoing effort to expand the toolkit for phosphonate synthesis beyond traditional methods. rsc.orgresearchgate.netnih.gov

Synthesis of Precursors and Related Phosphonates

The primary precursors for the synthesis of diethyl isobutylphosphonate via the Michaelis-Arbuzov reaction are isobutyl bromide and triethyl phosphite. A standard laboratory procedure involves heating a mixture of isobutyl bromide, an excess of triethyl phosphite, and a catalytic amount of tetrabutylammonium (B224687) iodide at 150 °C for several hours. nih.gov The resulting crude product can then be purified by flash silica (B1680970) gel column chromatography to yield pure diethyl isobutylphosphonate. nih.gov

Table 2: Laboratory Synthesis of Diethyl Isobutylphosphonate

| Reactant/Catalyst | Amount/Conditions | Role |

|---|---|---|

| Isobutyl bromide | 10 mmol | Alkylating agent nih.gov |

| Triethyl phosphite | 20 mmol | Phosphorus source nih.gov |

| Tetrabutylammonium iodide | 0.14 mmol | Catalyst nih.gov |

| Conditions | Heated at 150 °C for 3 hours | Drives the reaction to completion nih.gov |

| Purification | Flash silica gel column chromatography | Isolation of the product nih.gov |

| Yield | 90% | Reported yield of diethyl isobutylphosphonate nih.gov |

The synthesis of related phosphonates, such as diethyl (dichloromethyl)phosphonate, has also been optimized. orgsyn.org This compound is prepared by reacting diethyl (trichloromethyl)phosphonate with isopropylmagnesium chloride at low temperatures, a method that improves yield and simplifies purification compared to older procedures. orgsyn.org

Preparation of Dialkyl (2-oxopropyl)phosphonates as Versatile Synthetic Building Blocks

Dialkyl (2-oxopropyl)phosphonates are highly versatile reagents in organic synthesis, serving as crucial precursors for a variety of transformations, including the synthesis of phosphonylated heterocycles and the homologation of aldehydes to alkynes. orgsyn.orgosi.lv The diethyl and dimethyl esters, in particular, are widely utilized. orgsyn.org A primary application of these compounds is their conversion into dialkyl (1-diazo-2-oxopropyl)phosphonates, commonly known as Ohira-Bestmann reagents. orgsyn.orgorgsyn.org These diazo compounds are instrumental in organic chemistry, providing access to diverse nitrogen-containing heterocycles like pyrazoles, triazolines, and oxazoles through pathways such as dipolar cycloaddition. orgsyn.org

The synthesis of Ohira-Bestmann reagents from dialkyl (2-oxopropyl)phosphonates is typically achieved through a diazo transfer reaction. orgsyn.org While various sulfonyl azides can be used for this purpose, safer alternatives like 4-acetamidobenzenesulfonyl azide (B81097) (p-ABSA) are often preferred over more hazardous options such as tosyl azide (TsN₃). orgsyn.org

A typical laboratory preparation of diethyl (1-diazo-2-oxopropyl)phosphonate involves the initial deprotonation of diethyl (2-oxopropyl)phosphonate with a strong base like sodium hydride (NaH) in an anhydrous solvent such as toluene. orgsyn.orgorgsyn.org The resulting enolate is then treated with an azide transfer agent to yield the final diazo product. orgsyn.org This process provides a convenient and efficient method for generating the reagent, which can be stored and used for subsequent reactions like the Ohira-Bestmann homologation. orgsyn.org

Table 1: Synthesis of Diethyl (1-diazo-2-oxopropyl)phosphonate

| Reactant/Reagent | Molar Equivalent | Solvent | Reaction Time | Notes |

|---|---|---|---|---|

| Diethyl (2-oxopropyl)phosphonate | 1.0 equiv | Toluene | 15 min (addition) | Added dropwise to a cooled NaH suspension. orgsyn.org |

| Sodium Hydride (NaH) | 1.0 equiv | Toluene | - | 60% dispersion in mineral oil is used. orgsyn.org |

| 4-Acetamidobenzenesulfonyl azide (p-ABSA) | 1.0 equiv | THF | 15 min (addition) | Solution added dropwise after phosphonate addition. orgsyn.org |

Strategies for Accessing Phosphonylated Heterocyclic Systems

The incorporation of a phosphonate group into heterocyclic structures is a significant area of research, as these compounds have applications in medicinal and industrial chemistry. nih.gov Synthetic strategies to access these molecules generally fall into two main categories: the direct phosphorylation of a pre-existing heterocyclic system or the construction of the heterocyclic ring from a phosphorus-containing substrate. nih.govresearchgate.net

Multicomponent Reactions (MCRs) represent a highly efficient approach for preparing functionalized heterocyclic phosphonates. nih.gov The Kabachnik–Fields reaction is a prominent example, often used for the phosphonylation of heterocyclic ketones to produce cyclic α-aminophosphonates. nih.gov A variation involves using the products of the Kabachnik-Fields reaction as intermediates for further synthesis of heterocyclic phosphonates. nih.gov For instance, an iron(III) chloride-catalyzed Kabachnik–Fields reaction of 2-alkynylbenzaldehydes, anilines, and phosphonates, followed by a palladium(II) chloride-catalyzed cyclization, yields (2H-isoindol-1-yl)phosphonates in good to excellent yields. nih.gov

Direct Phosphonylation of Heterocycles offers another route. A one-pot lithiation-phosphonylation procedure has been developed for heteroaromatic compounds. mdpi.com This method involves the direct lithiation of the heterocycle, followed by phosphonylation with a reagent like diethyl chlorophosphite, and subsequent oxidation. mdpi.com This protocol has been successfully applied to indole, benzothiophene, and benzothiazole. mdpi.com Palladium-catalyzed phosphonylation is another effective method for introducing phosphonic acid ester groups onto electron-deficient nitrogen heterocycles. tandfonline.com

Ring Closure of Phosphoryl-Functionalized Substrates is a powerful strategy that builds the heterocycle around a phosphonate-containing fragment. nih.gov A catalyst-free approach has been developed for the synthesis of 2-phosphonylated imidazo[1,2-a]pyridines from 2-aminopyridine (B139424) and phosphorylated alkynes under mild conditions. researchgate.net The proposed mechanism involves an initial nucleophilic attack by the pyridine (B92270) nitrogen onto the alkyne's triple bond, followed by ring closure. researchgate.net Another protocol utilizes pyridinium (B92312) salts, trialkyl phosphites, and formic acid with silica to produce piperidinyl phosphonates in moderate to good yields (38-81%). arkat-usa.org The proposed mechanism for this acid-catalyzed reaction begins with the nucleophilic addition of the phosphite to the pyridinium ring. arkat-usa.org

Elucidation of Reaction Mechanisms and Pathways Involving Phosphonates

Mechanistic Studies of Carbon-Phosphorus Bond Formation in Phosphonate (B1237965) Synthesis

The formation of the carbon-phosphorus (C-P) bond is a cornerstone of organophosphorus chemistry, enabling the synthesis of a wide array of compounds, including phosphonates like diethyl isobutylphosphonate. The strategies to create this bond are diverse, generally categorized by the hybridization of the carbon atom involved. beilstein-journals.org

One of the most traditional and widely used methods involves the reaction of organometallic reagents, such as Grignard or organolithium compounds, with electrophilic phosphorus compounds like halophosphines. beilstein-journals.orgnih.gov This approach relies on the nucleophilic character of the organometallic species attacking the electrophilic phosphorus center, displacing a halide to form the C-P bond. While effective, these methods can be limited by the functional group tolerance of the highly reactive organometallic reagents. beilstein-journals.org

In the specific synthesis of diethyl isobutylphosphonate, a common laboratory-scale method involves the reaction of isobutylphosphonic dichloride with ethanol (B145695) in the presence of a base like pyridine (B92270). acs.org In this mechanism, the ethanol acts as a nucleophile, attacking the electrophilic phosphorus atom of the phosphonic dichloride. The pyridine serves to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the formation of the diethyl ester product. This represents a nucleophilic substitution at the phosphorus center.

Palladium-catalyzed cross-coupling reactions, famously pioneered by Hirao, have emerged as powerful alternatives for C-P bond formation, particularly for creating aryl-phosphorus bonds. nih.gov These reactions typically couple P(O)-H compounds, such as dialkyl phosphites, with aryl halides or sulfonates. nih.gov The catalytic cycle allows for the formation of the C-P bond under milder conditions and with greater functional group tolerance compared to traditional organometallic methods.

A summary of key C-P bond formation strategies is provided in the table below.

| Method | Reactants | Description |

| Organometallic Reagents | Organometallic (e.g., Grignard, Organolithium) + Halophosphine | Nucleophilic attack of the carbanion from the organometallic reagent on the electrophilic phosphorus atom. beilstein-journals.orgnih.gov |

| Nucleophilic Substitution | Alcohol/Phosphide + Alkyl Halide | Displacement of a halide from a carbon electrophile by a phosphorus nucleophile, or vice-versa. beilstein-journals.org |

| Hirao Cross-Coupling | Aryl Halide/Sulfonate + H-Phosphonate | A palladium-catalyzed reaction that forms an aryl-phosphorus bond. nih.gov |

| Free Radical Addition | Phosphonyl Radical + Alkene/Arene | Addition of a phosphorus-centered radical across a π-system. researchgate.net |

**3.2. Rearrangement Reactions Yielding or Involving Phosphonates

Rearrangement reactions are fundamental transformations in organic synthesis that can provide access to complex molecular architectures from simpler precursors. In phosphonate chemistry, several key rearrangements exist.

The phospha-Brook rearrangement is a significant reaction involving the intramolecular migration of a phosphonyl group from a carbon atom to an oxygen atom in α-hydroxyphosphonates, yielding α-phosphonyloxy esters. mdpi.com This transformation is typically facilitated by a base, which deprotonates the hydroxyl group to initiate the migration. mdpi.comresearchgate.net The reaction essentially converts an α-hydroxyphosphonate into a phosphate (B84403) ester. thieme-connect.com

The efficiency and outcome of the phospha-Brook rearrangement can be influenced by reaction conditions, such as the choice of base and solvent. thieme-connect.com Studies utilizing 1,5-diazabicyclo(4.3.0)non-5-ene (DBN) as a base have shown that the reaction can proceed efficiently at room temperature. researchgate.netmdpi.com While these reactions are often high-yielding, the formation of by-products can occur. mdpi.com For example, in a one-pot tandem Pudovik reaction followed by a phospha-Brook rearrangement, incomplete conversion can leave residual α-hydroxyphosphonate alongside the desired phosphate product. mdpi.com

It is important to note, however, that while by-products are a consideration in the phospha-Brook rearrangement, existing research does not identify diethyl isobutylphosphonate as a typical by-product of this specific reaction. mdpi.comresearchgate.netmdpi.com Instead, diethyl isobutylphosphonate has been identified as a by-product in a different class of reactions: free-radical phosphonations. researchgate.net This occurs when phosphonyl radicals are generated from diethyl phosphite (B83602) in the presence of radical initiators like t-butyl peroxide. researchgate.net

| Reaction | Catalyst/Base | Key Transformation | Typical By-products |

| Phospha-Brook Rearrangement | DBU, DBN, NaH, ⁿBuLi | α-Hydroxyphosphonate → Phosphate Ester | Unreacted starting material, side-products from competing reactions. mdpi.commdpi.com |

| Free-Radical Phosphonation | t-Butyl Peroxide | Arene + Diethyl Phosphite → Aryl Phosphonate | Diethyl isobutylphosphonate (from side reaction of radicals). researchgate.net |

Catalytic Activation and Transformation Mechanisms in Phosphonate Chemistry

Catalytic activation is crucial for enhancing reaction efficiency, selectivity, and scope in chemical synthesis. gunt.deeuropa.eu In phosphonate chemistry, catalysis plays a vital role in both the formation and subsequent transformation of these compounds.

A primary area where catalytic activation is employed is in the synthesis of phosphonates via C-P bond formation. As mentioned, palladium-catalyzed Hirao-type reactions are instrumental in synthesizing aryl phosphonates. nih.gov The catalytic cycle involves a transition metal, typically palladium, which facilitates the coupling of a P(O)-H compound with an aryl electrophile. nih.gov Recent advancements have shown that additives like sodium iodide can accelerate these reactions, allowing for the rapid synthesis of aryl phosphine (B1218219) oxides and phosphonates from aryl nonaflates, which are stable intermediates derived from readily available phenols. nih.gov This highlights how catalytic systems can be optimized to activate otherwise less reactive substrates.

Furthermore, phosphonate compounds themselves can act as catalysts. For instance, diethyl 2-pyridylphosphonate has been identified as an effective bidentate Lewis base catalyst for the hydrosilylation of aldehydes. analis.com.my The catalyst activates the silicon hydride (HSiCl₃), facilitating the reduction of the aldehyde. This demonstrates the dual role of phosphonates, serving as both synthetic targets and functional components in catalytic systems. analis.com.my The catalytic activation of otherwise stable C-C bonds in molecules containing directing groups like phosphinites (derived from phosphonates) is another advanced application, enabling selective molecular transformations. nih.gov

Investigation of Free Phosphonyl Radical Reactivity

Free phosphonyl radicals are highly reactive intermediates that can engage in a variety of transformations, most notably the formation of C-P bonds through addition to unsaturated systems. researchgate.net These radicals are typically generated from H-phosphonates, such as diethyl phosphite, through interaction with a radical initiator like t-butyl peroxide. researchgate.net

The mechanism involves the abstraction of the hydrogen atom from the P-H bond of diethyl phosphite by a t-butoxy radical (formed from the thermal decomposition of t-butyl peroxide). This generates a phosphorus-centered phosphonyl radical. researchgate.netresearchgate.net This electrophilic radical can then attack electron-rich aromatic systems, such as naphthalene, anthracene, and carbazole, to yield the corresponding phosphonic acid derivatives in a process known as homolytic aromatic substitution. researchgate.net

During these free-radical phosphonation reactions, the formation of diethyl isobutylphosphonate has been observed as a by-product. researchgate.net It is proposed that this by-product is not formed from the primary reaction with the aromatic substrate, but rather through an intermediate pathway involving the reaction of diethyl phosphite with the t-butoxy radical. researchgate.net This underscores the complex reactivity of the species present in the reaction mixture and the potential for side reactions to occur alongside the desired phosphonation. The investigation of these radical pathways is essential for understanding reaction outcomes and optimizing conditions to favor the desired product. nih.govosti.gov

Advanced Spectroscopic and Analytical Techniques for Phosphonate Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Phosphonate (B1237965) Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including phosphonates. This non-destructive technique provides granular insights into the molecular framework by probing the magnetic properties of atomic nuclei.

Application of ¹H, ¹³C, and ³¹P NMR for Diethyl Isobutylphosphonate Analysis

The characterization of diethyl isobutylphosphonate heavily relies on one-dimensional NMR techniques, specifically proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR. Each of these nuclei provides a unique piece of the structural puzzle.

¹H NMR: Proton NMR reveals the number of different types of protons and their neighboring environments. For diethyl isobutylphosphonate, the spectrum would show distinct signals for the ethoxy and isobutyl groups. The chemical shifts and splitting patterns (multiplicity) of these signals are dictated by the neighboring protons and the phosphorus atom. For instance, the methylene (B1212753) protons of the ethoxy groups would appear as a quartet due to coupling with the methyl protons, and would also exhibit coupling to the phosphorus atom.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. libretexts.org In a proton-decoupled ¹³C NMR spectrum of diethyl isobutylphosphonate, each unique carbon atom will typically appear as a singlet, simplifying the spectrum. libretexts.org The chemical shifts of these singlets are indicative of the carbon's chemical environment (e.g., attached to an oxygen, part of an alkyl chain). libretexts.org The wide chemical shift range of ¹³C NMR, typically 0-220 ppm, allows for excellent signal dispersion, minimizing peak overlap even in complex molecules. libretexts.orgbhu.ac.in

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is an invaluable tool for the analysis of diethyl isobutylphosphonate. huji.ac.il This technique is highly specific to the phosphorus nucleus, providing information about its oxidation state and coordination environment. huji.ac.il A proton-decoupled ³¹P NMR spectrum of diethyl isobutylphosphonate would show a single resonance, the chemical shift of which is characteristic of a phosphonate ester. One-bond and multi-bond couplings between phosphorus and protons can be observed in proton-coupled spectra, providing further structural confirmation. huji.ac.il

| Nucleus | Typical Information Obtained for Diethyl Isobutylphosphonate |

| ¹H | Number and environment of protons in the ethyl and isobutyl groups. |

| ¹³C | Carbon framework of the molecule, with distinct signals for each carbon atom. |

| ³¹P | Confirmation of the phosphorus-containing functional group and its electronic environment. |

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC) for Phosphonate Systems

To unravel more complex structural details and unambiguously assign the signals observed in one-dimensional NMR spectra, two-dimensional (2D) NMR techniques are employed. nih.govpreprints.org These methods provide correlation maps between different nuclei within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the coupling relationships between protons, typically those separated by two or three bonds (vicinal coupling). sdsu.edu In the context of diethyl isobutylphosphonate, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons within the ethyl and isobutyl fragments, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons to which they are attached. sdsu.eduyoutube.com For diethyl isobutylphosphonate, an HSQC spectrum would show a correlation peak for each C-H bond, linking the proton signal on one axis to the carbon signal on the other. This is instrumental in assigning the carbon signals based on the already assigned proton signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations, typically over two or three bonds, between protons and carbons. sdsu.eduyoutube.com This is particularly useful for identifying connections across quaternary carbons (carbons with no attached protons) or heteroatoms like the phosphorus atom in diethyl isobutylphosphonate. For instance, an HMBC spectrum could show correlations between the protons of the ethoxy groups and the phosphorus atom, as well as between the protons of the isobutyl group and the phosphorus atom, thereby piecing together the entire molecular structure. sdsu.edu

| 2D NMR Technique | Type of Correlation | Application to Diethyl Isobutylphosphonate |

| COSY | ¹H-¹H | Confirms proton-proton coupling networks within the ethyl and isobutyl groups. |

| HSQC | ¹H-¹³C (one-bond) | Links each proton to its directly attached carbon atom. |

| HMBC | ¹H-¹³C (multiple-bond) | Establishes connectivity across the molecule, including through the phosphorus atom. |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. savemyexams.com When a molecule is introduced into the mass spectrometer, it is ionized, often by electron impact (EI), which can cause the resulting molecular ion to break apart into smaller, charged fragments. libretexts.org

For diethyl isobutylphosphonate, the mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of the phosphonate structure. Common fragmentation pathways for similar compounds, like diethyl phosphonate, involve the loss of specific groups. nih.gov For instance, the loss of an ethoxy radical or an entire diethoxyphosphoryl group are potential fragmentation routes that can help in confirming the structure. nih.gov The analysis of these fragment ions provides a fingerprint that can be used to identify the compound and distinguish it from isomers. libretexts.org

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. mvpsvktcollege.ac.in When a molecule absorbs infrared radiation, specific bonds within the molecule vibrate at characteristic frequencies. copbela.org This allows for the identification of functional groups present in the molecule. libretexts.org

In the IR spectrum of diethyl isobutylphosphonate, key absorption bands would be expected for the following functional groups:

P=O (Phosphoryl group): A strong absorption band is characteristic of the P=O stretching vibration.

P-O-C (Phosphoester linkage): Stretching vibrations associated with the P-O-C bonds will also be present.

C-H (Alkyl groups): Stretching and bending vibrations for the C-H bonds in the ethyl and isobutyl groups will be observed in their typical regions. libretexts.org

The presence and position of these bands in the IR spectrum provide confirmatory evidence for the major functional groups within the diethyl isobutylphosphonate molecule. The region from approximately 4000 to 1300 cm⁻¹ is known as the functional group region and is particularly useful for this purpose. copbela.org

| Functional Group | **Expected IR Absorption Region (cm⁻¹) ** |

| P=O | Strong absorption |

| P-O-C | Characteristic stretching vibrations |

| C-H (sp³) | ~2850-3000 (stretching), ~1350-1470 (bending) libretexts.org |

Chromatographic Separations and Purity Assessment for Organophosphorus Compounds (e.g., Flash Chromatography, HPLC)

Chromatographic techniques are essential for the separation and purification of organophosphorus compounds, as well as for assessing their purity. ijrpc.com

Theoretical and Computational Chemistry Approaches to Phosphonate Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of phosphonate (B1237965) molecules. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and its implications for chemical behavior. rsc.orgarxiv.org

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of phosphonate systems due to its favorable balance of computational cost and accuracy. ijcce.ac.irvub.beacs.org DFT studies on phosphonates typically involve the calculation of various molecular properties to understand their reactivity and stability. ijcce.ac.irresearchgate.net For instance, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity. ijcce.ac.ir

DFT calculations are also employed to determine other key electronic properties such as:

Molecular Electrostatic Potential (MEP): This helps in identifying the electron-rich and electron-deficient regions of a molecule, which are indicative of sites for electrophilic and nucleophilic attack. ijcce.ac.irresearchgate.net

Natural Bond Orbital (NBO) analysis: This analysis provides information about charge delocalization and hyperconjugative interactions, contributing to the stability of the molecule. ijcce.ac.irresearchgate.net

Global and Local Reactivity Descriptors: Parameters like electronegativity, chemical hardness, and softness are calculated to quantify the reactivity of phosphonate molecules. acs.orgnih.gov

A study on pyridinyl and pyrimidinyl phosphonates utilized DFT at the B3LYP/6-311++G(d,p) level of theory to optimize their structures and calculate electronic properties. ijcce.ac.ir The analysis revealed that one of the compounds was more reactive due to a smaller HOMO-LUMO energy gap. ijcce.ac.ir Such studies, while not on diethyl isobutylphosphonate directly, demonstrate the power of DFT in predicting the reactivity of phosphonate-containing molecules.

Table 1: Key Electronic Properties of Phosphonates Investigated by DFT

| Property | Description | Significance in Phosphonate Research |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap generally indicates higher reactivity. ijcce.ac.ir |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Identifies reactive sites for electrophilic and nucleophilic attacks. ijcce.ac.irresearchgate.net |

| Natural Bond Orbital (NBO) Charges | A method to calculate the distribution of electron density among atoms. | Provides insights into charge delocalization and intramolecular interactions. ijcce.ac.irresearchgate.net |

| Global Reactivity Descriptors | Parameters such as chemical hardness, softness, and electronegativity. | Quantifies the overall reactivity of the molecule. acs.org |

This table is generated based on data from multiple sources.

Beyond DFT, other quantum chemical methods are also employed in phosphonate research.

Ab initio methods , which are based on first principles without experimental parameters, provide highly accurate results, though they are computationally more demanding. libretexts.orgscribd.com These methods are used to calculate precise molecular geometries, vibrational frequencies, and reaction energies. acs.orgnih.gov For smaller phosphonate model systems, ab initio calculations can serve as a benchmark for more approximate methods. acs.org

Semi-empirical methods , on the other hand, incorporate some experimental parameters to simplify the calculations, making them faster and suitable for larger molecular systems. libretexts.orgscribd.com While less accurate than ab initio or DFT methods, they are useful for initial screenings of large numbers of compounds or for studying very large systems where more rigorous methods are computationally prohibitive. libretexts.orgscispace.comrsc.org The accuracy of semi-empirical methods is dependent on the quality of the parameters used for the specific atoms and bonding situations. scribd.com

Computational Modeling of Reaction Pathways and Transition States

Understanding the mechanism of chemical reactions involving phosphonates is crucial for optimizing reaction conditions and designing new synthetic routes. Computational modeling allows for the detailed exploration of reaction pathways, including the identification of intermediates and transition states. sumitomo-chem.co.jpresearchgate.net

DFT calculations are frequently used to map the potential energy surface of a reaction. imist.ma By locating the transition state structures (the highest energy point along the reaction coordinate) and calculating the activation energies, chemists can predict the feasibility and kinetics of a reaction. sumitomo-chem.co.jpimist.ma For example, a DFT study on the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite successfully elucidated the reaction mechanism and regioselectivity by calculating the energy profiles of different possible reaction paths. imist.ma This type of analysis is directly applicable to understanding the formation of diethyl isobutylphosphonate, for instance, through the Michaelis-Arbuzov reaction. acs.org

Computational studies have also been instrumental in understanding more complex biochemical reactions, such as the enzymatic hydrolysis of phosphonates. rsc.org These studies can reveal the subtle interactions within the enzyme's active site that lead to catalysis. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. arxiv.orgsemanticscholar.orgarxiv.org MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system. nih.govresearchgate.net

For flexible molecules like diethyl isobutylphosphonate, MD simulations can explore the different possible conformations and determine their relative populations. researchgate.netacs.org This is important as the conformation of a molecule can significantly affect its reactivity and biological activity. A study on the conformational flexibility of various phosphonate methyl esters in aqueous solution used MD simulations to show how the presence of water affects the conformational preferences. acs.org

MD simulations are also invaluable for studying how phosphonates interact with other molecules, such as solvents, metal ions, or biological macromolecules like proteins. arxiv.orgnih.gov These simulations can provide a detailed picture of the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that govern these associations. arxiv.orgnih.gov

Predictive Modeling in Phosphonate Design and Synthesis

The insights gained from computational studies are increasingly being used in a predictive manner to guide the design and synthesis of new phosphonate compounds. pnas.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. thieme-connect.comresearchgate.net These models are often built using descriptors derived from computational chemistry, such as electronic properties from DFT or shape descriptors from molecular modeling. researchgate.netnih.gov Once a reliable QSAR/QSPR model is developed, it can be used to predict the activity or properties of new, unsynthesized phosphonate derivatives, thereby prioritizing the most promising candidates for synthesis and testing. thieme-connect.comnih.govnih.govgoogle.com

For instance, QSAR models have been developed to predict the toxicity of phosphonate derivatives and the inhibitory activity of phosphonates on certain enzymes. thieme-connect.comresearchgate.netnih.gov These predictive models are becoming an integral part of the modern drug discovery and materials design process. nih.govnih.govnih.govtandfonline.com

Table 2: Computationally Derived Descriptors Used in Predictive Models for Phosphonates

| Descriptor Type | Examples | Application in Phosphonate Design |

| Electronic | HOMO/LUMO energies, partial atomic charges, dipole moment. | Predicting reactivity and interaction with biological targets. researchgate.net |

| Topological | Molecular connectivity indices, Wiener index. | Correlating with physical properties like boiling point and solubility. |

| Geometrical | Molecular surface area, volume, shape indices. | Relating molecular shape to biological activity. researchgate.net |

| Thermodynamic | Enthalpy of formation, Gibbs free energy of solvation. | Predicting stability and behavior in different environments. |

This table is illustrative and based on general principles of QSAR/QSPR modeling.

Strategic Applications of Phosphonates in Organic Synthesis

Phosphonates as Versatile Intermediates in Carbon-Carbon Bond Formation

Phosphonates are highly valued intermediates for the creation of carbon-carbon bonds, primarily through the renowned Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of aldehydes and ketones using stabilized phosphonate (B1237965) carbanions to form alkenes, typically with a high degree of stereoselectivity for the (E)-isomer. The HWE reaction is a modification of the Wittig reaction and presents several advantages. The carbanions generated from phosphonate esters are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. This heightened nucleophilicity allows for reactions with a broader range of carbonyl compounds, including sterically hindered ketones.

A significant benefit of the HWE reaction is the straightforward removal of the phosphate (B84403) byproduct, which is water-soluble and can be easily separated from the desired alkene product through aqueous extraction. The stereochemical outcome of the HWE reaction can be influenced by the structure of the phosphonate reagent and the reaction conditions. For instance, the use of bulky phosphonate esters can enhance the (E)-selectivity. Conversely, modifications such as the Still-Gennari protocol, which employs electron-withdrawing groups on the phosphonate and specific base and solvent systems, can favor the formation of (Z)-alkenes.

The general mechanism of the Horner-Wadsworth-Emmons reaction is outlined below:

| Step | Description |

| 1. Deprotonation | A base abstracts a proton from the α-carbon of the phosphonate ester to form a stabilized carbanion. |

| 2. Nucleophilic Addition | The phosphonate carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. |

| 3. Oxaphosphetane Formation | The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane intermediate. |

| 4. Elimination | The oxaphosphetane collapses, eliminating a water-soluble phosphate salt and forming the alkene product. |

Diethyl Isobutylphosphonate Analogues as Reagents in Homologation Reactions (e.g., Ohira-Bestmann Reaction)

Analogues of diethyl isobutylphosphonate play a crucial role as reagents in important homologation reactions, which are processes that extend a carbon chain by a specific repeating unit. A prime example is the Ohira-Bestmann reaction, a modification of the Seyferth-Gilbert homologation, which efficiently converts aldehydes into terminal alkynes in a one-pot procedure. synarchive.com This reaction typically utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Ohira-Bestmann reagent. organic-chemistry.orgsigmaaldrich.com

The reaction proceeds under mild, basic conditions, often using potassium carbonate in methanol, which makes it suitable for substrates that are sensitive to the strong bases used in other alkyne syntheses like the Corey-Fuchs reaction. sigmaaldrich.comstackexchange.com The mildness of the Ohira-Bestmann reaction conditions often prevents the epimerization of stereocenters adjacent to the carbonyl group. stackexchange.com

The mechanism of the Ohira-Bestmann reaction involves the in situ generation of a dimethyl (diazomethyl)phosphonate anion. orgsyn.org This anion then reacts with the aldehyde to form an intermediate that eliminates dimethyl phosphate, yielding a diazoalkene. organic-chemistry.org Subsequent loss of nitrogen gas generates a vinylidene carbene, which then undergoes a 1,2-migration (typically of a hydrogen atom) to furnish the terminal alkyne. organic-chemistry.org

This methodology provides a powerful tool for the introduction of an alkyne functionality, which is a versatile synthetic handle for further transformations such as "click chemistry," cross-coupling reactions, and the synthesis of more complex molecular architectures. sigmaaldrich.com The reaction has been successfully applied to a wide range of aldehydes, including aryl, heteroaryl, and alkyl substrates. orgsyn.org

Synthesis of Complex Molecular Architectures and Heterocycles via Phosphonate Chemistry

The versatility of phosphonate chemistry extends to the synthesis of intricate molecular architectures and a diverse array of heterocyclic compounds. Phosphonate-based reagents have proven instrumental in the construction of natural products and other biologically active molecules. nih.govnih.govhawaii.eduresearchgate.net For instance, phosphonates are key precursors in the biosynthesis of natural products like the antibiotic fosfomycin (B1673569) and the herbicide phosphinothricin. nih.govhawaii.edu The chemical stability of the carbon-phosphorus bond in phosphonates makes them excellent mimics of phosphate esters and carboxylic acids, allowing them to act as potent enzyme inhibitors. hawaii.eduresearchgate.net

In synthetic organic chemistry, phosphonate reagents are widely employed in the construction of heterocyclic rings. For example, the reaction of the Ohira-Bestmann reagent with various nitroalkenes provides a regioselective, one-pot synthesis of functionalized phosphonylpyrazoles at room temperature in high yields. nih.gov Furthermore, phosphonate-containing synthons can participate in heterocyclization reactions to form a variety of N-heterocycles. mdpi.comarkat-usa.org The synthesis of phosphorus-substituted six-membered N-heterocycles like pyridines, pyridazines, pyrimidines, and pyrazines has been achieved through methods involving either the direct phosphorylation of a pre-existing heterocyclic core or the construction of the ring using phosphorus-containing reagents. mdpi.com

The synthesis of α-aminophosphonates, which are analogues of α-amino acids, is another significant application of phosphonate chemistry in building complex molecules. arkat-usa.orgchim.it These compounds and their derivatives are of great interest due to their wide range of biological activities. arkat-usa.org

Development of Stereoselective Phosphonation Methodologies

The increasing demand for enantiomerically pure chiral phosphonates for applications in medicinal chemistry and materials science has spurred the development of stereoselective phosphonation methodologies. mdpi.commdpi.comresearchgate.net Asymmetric catalysis has emerged as a powerful tool for the synthesis of C-chiral phosphonates. mdpi.comresearchgate.net

Several strategies have been successfully employed to achieve high levels of stereocontrol in phosphonate synthesis:

Asymmetric Hydrogenation: The asymmetric hydrogenation of α,β-unsaturated phosphonates using chiral metal catalysts, such as rhodium complexes with chiral phosphine (B1218219) ligands, provides a direct route to chiral phosphonates with excellent enantioselectivities. researchgate.netnih.gov

Asymmetric Addition of Phosphorus Nucleophiles: The enantioselective addition of phosphites to electrophiles, such as aldehydes (phospha-aldol reaction) and imines (phospha-Mannich reaction), can be achieved using chiral catalysts. mdpi.com Chiral metal complexes and organocatalysts have been developed to control the stereochemical outcome of these reactions. mdpi.comrsc.org

Chiral Auxiliaries: The use of chiral auxiliaries attached to the phosphonate reagent can direct the stereoselective formation of new stereocenters.

Kinetic Resolution: Enzymatic or chemical kinetic resolution of racemic phosphonates can be used to separate the enantiomers. mdpi.com

Recent advances in this field include the development of novel chiral ligands and catalytic systems that offer high efficiency and selectivity for a broad range of substrates. rsc.orgpolyu.edu.hkacs.org These methodologies have made chiral phosphonates more accessible, paving the way for their broader application in various scientific disciplines. mdpi.com

| Method | Description | Key Features |

| Asymmetric Hydrogenation | Catalytic hydrogenation of unsaturated phosphonates using a chiral catalyst. | High enantioselectivity, atom economical. nih.gov |

| Asymmetric Phospha-Aldol Reaction | Enantioselective addition of phosphites to aldehydes catalyzed by a chiral Lewis acid or base. | Forms chiral α-hydroxyphosphonates. mdpi.com |

| Asymmetric Phospha-Mannich Reaction | Three-component reaction of an aldehyde, an amine, and a phosphite (B83602) with a chiral catalyst. | Synthesizes chiral α-aminophosphonates. mdpi.com |

| Asymmetric Phospha-Michael Addition | Enantioselective addition of a phosphonate nucleophile to an α,β-unsaturated compound. | Creates a new stereocenter at the β-position. mdpi.com |

Supramolecular Interactions and Self Assembly in Phosphonate Systems

Investigation of Non-Covalent Interactions in Phosphonate-Containing Assemblies

The architecture of supramolecular assemblies is fundamentally governed by a variety of non-covalent interactions. In systems containing phosphonates, the interplay of these forces leads to the formation of well-defined and often functional structures. The mechanical properties of many supramolecular materials are often determined by these non-covalent interactions that arise from a combination of chemical composition and molecular microstructural organization. researchgate.net

The phosphonate (B1237965) group (P=O) is a potent hydrogen bond acceptor. The oxygen atom of the phosphoryl group can participate in strong hydrogen bonds with suitable donor molecules. For instance, internal hydrogen bonding in diethyl carboxyphosphonate has been shown to decrease the nucleophilicity of the P=O oxygen. researchgate.net While Diethyl Isobutylphosphonate itself does not possess a hydrogen bond donor, its phosphoryl oxygen can readily engage in hydrogen bonding with other molecules that do, such as water, alcohols, or amides. This interaction is crucial in directing the assembly of phosphonate-containing molecules in various environments.

The strength and directionality of these hydrogen bonds are key factors in the formation of predictable supramolecular motifs. The presence of the isobutyl group in Diethyl Isobutylphosphonate introduces steric considerations that can influence the accessibility of the phosphoryl oxygen and thus modulate the geometry of the resulting hydrogen-bonded networks.

| Interaction Type | Participating Groups | Significance in Supramolecular Assembly |

| Hydrogen Bonding | Phosphoryl Oxygen (Acceptor) and various H-donors (e.g., -OH, -NH) | Directs molecular orientation and connectivity, leading to ordered structures. |

| Dipole-Dipole Interactions | Polar P=O bond | Contributes to the overall stability of the assembly. |

| Van der Waals Forces | Alkyl chains (isobutyl, ethyl) | Influence packing efficiency and contribute to the cohesion of the assembly. |

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule. wikipedia.org The phosphonate group can play a significant role in this area by acting as a binding site for guest species. The phosphoryl oxygen, with its lone pairs of electrons, can coordinate with metal ions or participate in hydrogen bonding with complementary guest molecules.

While specific studies on Diethyl Isobutylphosphonate as a host are not extensively documented, the general principles of phosphonate chemistry suggest its potential in this field. For example, larger host molecules functionalized with phosphonate groups can create cavities capable of selectively binding guests. The binding affinity and selectivity are governed by a combination of factors including the size and shape complementarity between the host and guest, as well as the strength of the non-covalent interactions.

Phosphonate-Based Supramolecular Architectures and Materials

The ability of phosphonate groups to engage in directional and robust non-covalent interactions makes them excellent building blocks for the construction of diverse supramolecular architectures. These can range from discrete molecular assemblies to extended one-, two-, or three-dimensional networks.

Self-Assembly Processes Driven by Phosphonate Interactions at Interfaces

The self-assembly of molecules at interfaces is a powerful strategy for modifying surface properties. Phosphonic acids are known to bind strongly to metal oxide surfaces, forming durable and well-ordered self-assembled monolayers (SAMs). ocisbiotech.com This process is driven by the strong interaction between the phosphonate headgroup and the surface.

Polymers containing phosphonate groups have been shown to self-organize at the interface of titanium oxide (TiO2). nih.gov This assembly is driven by the binding of the phosphonate groups to the substrate, leading to the formation of a stable adlayer that can impart properties such as non-fouling behavior. nih.gov While Diethyl Isobutylphosphonate is a small molecule, the principles of its interaction with surfaces are similar. The phosphonate moiety would serve as the anchor to the surface, while the isobutyl and ethyl groups would be exposed, influencing the hydrophobicity and other properties of the modified surface.

| Interface Type | Driving Force for Assembly | Resulting Structure/Property |

| Solid-Liquid | Adsorption of phosphonate headgroup onto a solid substrate from a solution. | Formation of self-assembled monolayers (SAMs) with modified surface properties. |

| Air-Water | Amphiphilic nature of certain phosphonates can lead to organization at the air-water interface. | Formation of Langmuir films. |

Phosphonates in Molecular Spin Qubit Research and Quantum Information Science

An emerging and exciting area of research is the use of molecular systems as quantum bits, or qubits, for quantum computing. nih.govresearchgate.net Molecular spins are promising candidates for qubits due to their discrete energy levels and the ability to manipulate their quantum states with external electromagnetic fields. nih.govresearchgate.net

The chemical environment surrounding a spin center is critical for its performance as a qubit. The versatility of chemical synthesis allows for the fine-tuning of this environment to optimize properties like spin coherence times. While direct research on Diethyl Isobutylphosphonate in this context is nascent, phosphonate ligands are being explored for their ability to coordinate with paramagnetic metal ions that can act as spin qubits.

The phosphonate group can provide a stable coordination environment for the metal ion, and the organic substituents can be modified to insulate the spin center from magnetic noise in the environment, thereby prolonging its coherence time. The isobutyl group of Diethyl Isobutylphosphonate, for example, could contribute to creating a specific crystal field environment around a coordinated metal ion, which in turn influences the magnetic properties relevant for qubit performance. Computational modeling is a key tool in designing such molecular qubits, allowing for the prediction of electronic spin states and zero-field splitting parameters. rsc.org

Emerging Research Frontiers in Diethyl Isobutylphosphonate Chemistry

Integration of Flow Chemistry with Phosphonate (B1237965) Synthesis for Enhanced Productivity

Continuous flow chemistry is emerging as a powerful technology to improve the synthesis of phosphonates, offering significant advantages over traditional batch processing. jst.org.in The core benefit of flow chemistry lies in its ability to provide superior control over reaction parameters such as temperature, pressure, and mixing, which leads to more consistent and reproducible outcomes. jst.org.in The small reactor volumes inherent in flow systems facilitate rapid screening and optimization of reaction conditions. jst.org.in

A key reaction for synthesizing phosphonates, the Michaelis-Arbuzov reaction, has been successfully adapted to continuous flow processes. acs.orgnih.gov This method involves reacting a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. wikipedia.orgeurekaselect.com By moving this synthesis from batch to a continuous flow setup, researchers have achieved significant process intensification. Benefits include the elimination of solvents, additives, and catalysts, which reduces the environmental footprint and simplifies purification. acs.org The use of pressure-resistant microreactors allows for reaction temperatures well above the solvent's boiling point, dramatically accelerating reaction rates. umontreal.ca

This integration of flow chemistry allows for unprecedented productivity. For instance, optimized flow protocols for the Michaelis-Arbuzov rearrangement have demonstrated the potential to produce kilograms of alkyl phosphonates per day from a laboratory-scale setup. acs.org Such systems can be arranged in a linear sequence, enabling multistep syntheses to be performed continuously without the need for isolating intermediates. umontreal.ca This approach not only boosts productivity but also enhances safety, particularly when dealing with highly reactive or unstable intermediates. acs.org

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Reaction Control | Less precise, potential for hotspots | Precise control over temperature and mixing jst.org.in |

| Scalability | Challenging, potential for runaway reactions | Simpler, linear scalability by extending run time jst.org.in |

| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reactor volumes acs.org |

| Productivity | Limited by vessel size and reaction time | High throughput, potential for kg/day production acs.org |

| Environmental Impact | Often requires solvents and catalysts | Can be performed solvent- and catalyst-free acs.org |

Advancements in Environmentally Benign Phosphonation Strategies

The principles of green chemistry are increasingly being applied to the synthesis of phosphonates to minimize environmental impact. sciencedaily.combioengineer.org These strategies focus on developing methods that are solvent-free, catalyst-free, or utilize eco-friendly reagents and reaction media. rsc.org

Recent research has highlighted several green approaches for phosphonate synthesis:

Catalyst-Free and Solvent-Free Conditions: Certain reactions, such as specific Kabachnik-Fields reactions for producing α-aminophosphonates, can be performed efficiently without the need for a catalyst. researchgate.net Additionally, methods like microwave-assisted synthesis and photochemical reactions offer pathways to phosphonates without traditional solvents or catalysts. nih.govacs.orgmdpi.com

Use of Green Solvents and Catalysts: Water and polyethylene (B3416737) glycol (PEG) have been successfully used as benign reaction media. frontiersin.org For example, a sustainable protocol for synthesizing benzyl (B1604629) phosphonates utilizes a PEG/KI catalytic system at room temperature, avoiding volatile and toxic organic solvents. frontiersin.org

Metal-Free Procedures: A novel, metal-free method for the direct aminophosphonation of imidazo[1,2-a]pyridines has been developed using green solvents under open-air conditions, demonstrating mild, sustainable, and scalable synthesis. researchgate.net

Deep Eutectic Solvents (DES): An eco-friendly approach for direct olefination reactions to produce compounds like (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates has been achieved using a deep eutectic solvent composed of 1,3-dimethylurea (B165225) and L-(+)-tartaric acid as a non-toxic and reusable reaction medium. nih.gov

| Strategy | Key Features | Example Reaction | Reference |

|---|---|---|---|

| PEG/KI System | Room temperature, benign solvent, avoids toxic reagents | Synthesis of benzyl phosphonates | frontiersin.org |

| Metal-Free Aminophosphonation | Green solvents, open-air, mild conditions, scalable | Synthesis of fluorescent 3-(aminoimidazo[1,2-a]pyridin-2-yl)phosphonates | researchgate.net |

| Catalyst-Free Photochemical Hydrophosphination | UV irradiation, solvent-free, glovebox-free | Hydrophosphination of olefins with bis(trimethylsilyl)phosphonite | acs.org |

| Deep Eutectic Solvent Medium | Eco-friendly, inexpensive, non-toxic, reusable medium | Direct olefination of diethyl 2-methylquinoline-3,4-dicarboxylate | nih.gov |

Exploration of Novel Reactivity and Catalysis with Phosphonate Compounds

The field of phosphonate chemistry is continually expanding through the discovery of novel reactions and catalytic systems. These innovations enable the construction of complex molecules and provide access to new chemical space.

A significant area of development is the formation of the crucial carbon-phosphorus (C-P) bond. While the Michaelis-Arbuzov and Hirao reactions are foundational, modern catalysis has introduced milder and more versatile alternatives. rsc.orgorganic-chemistry.org Palladium-catalyzed cross-coupling reactions, for instance, have become an efficient method for synthesizing benzylphosphonates and arylphosphonates from H-phosphonate diesters and aryl halides. researchgate.net

Recent breakthroughs in catalysis include:

Copper-Catalyzed Reactions: Inexpensive copper catalysts have been shown to be effective for the C-P bond formation between phosphorus nucleophiles and diaryliodonium salts at room temperature, offering high yields in short reaction times. organic-chemistry.org

Metal-Free, Light-Mediated Reactions: Photochemical methods are emerging as a powerful tool. The reaction of diaryliodonium salts with phosphites under visible light, without a metal catalyst, provides a large variety of aryl phosphonates and tolerates a wide range of functional groups. organic-chemistry.org

Catalyst-Free Additions: The reactivity of certain phosphonates allows for catalyst-free reactions. For example, allenylphosphonates have been shown to undergo facile thiol addition under solvent-free conditions. researchgate.net

Furthermore, solid acid catalysts based on zirconium poly(styrene-phenylvinyl-phosphonate)-phosphate have been developed, showcasing the role of phosphonate moieties within the catalyst structure itself for various organic transformations. scispace.com These novel catalytic systems are not only expanding the synthetic toolkit but are also enabling the creation of phosphonate derivatives with potential applications in medicinal chemistry and materials science. researchgate.net

Interdisciplinary Research at the Interface of Phosphonate Chemistry and Materials Science

The unique chemical properties of phosphonates make them valuable components in the development of advanced materials. The intersection of phosphonate chemistry and materials science has led to innovations in flame retardants and energy storage technologies.

Flame Retardants: Phosphorus-based flame retardants (PFRs) are increasingly used as halogen-free alternatives in polymeric materials. nih.gov Phosphonates act primarily in the condensed phase during combustion. frontiersin.org They decompose to form phosphoric acid, which promotes the formation of a protective char layer on the material's surface. frontiersin.orgmdpi.com This char layer insulates the underlying polymer from heat and oxygen, inhibiting pyrolysis and preventing the release of flammable gases. specificpolymers.comrsc.org

The effectiveness of phosphonate flame retardants can be enhanced by chemically incorporating them into the polymer backbone. rsc.org This approach mitigates issues associated with additive flame retardants, such as leaching and poor compatibility with the polymer matrix. rsc.org

| Phase of Action | Mechanism | Effect |

|---|---|---|

| Condensed Phase (Solid) | Decomposes to form phosphoric acid, promoting dehydration and cross-linking of the polymer. | Formation of a stable, insulating char layer that shields the material. frontiersin.orgspecificpolymers.com |

| Gas Phase | Release of phosphorus-containing radicals (e.g., PO•). | These radicals trap high-energy H• and OH• radicals in the flame, inhibiting the combustion chain reaction. rsc.org |

Dye-Sensitized Solar Cells (DSSCs): In the field of renewable energy, phosphonates are being explored as components in electrolytes for dye-sensitized solar cells (DSSCs). Traditional liquid electrolytes in DSSCs suffer from problems like solvent leakage and evaporation, which compromise long-term stability. mdpi.com Gel polymer electrolytes (GPEs) offer a promising solution by providing high ionic conductivity and better stability. mdpi.comnih.gov

Research has shown that incorporating polymers like poly(ethylene oxide) (PEO) can create effective gel electrolytes. nih.govresearchgate.net While specific research on Diethyl isobutylphosphonate in this application is emerging, related organic phosphates are used as non-flammable components in electrolyte formulations to improve safety and durability. bohrium.commdpi.com The development of stable, non-toxic, and efficient gel electrolytes is crucial for the future of flexible and textile-based solar cells. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis methods for Diethyl isobutylphosphonate, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Diethyl isobutylphosphonate can be synthesized via nucleophilic substitution or esterification reactions. For example, analogous phosphonate syntheses involve refluxing isobutylphosphonic acid with ethanol in the presence of a dehydrating agent (e.g., thionyl chloride) under inert atmosphere . Key parameters include temperature control (80–120°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios of reactants. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the product from byproducts like unreacted starting materials .

Q. What safety protocols and storage conditions are essential for handling Diethyl isobutylphosphonate in laboratory settings?

- Methodological Answer : Based on safety data sheets (SDS) for structurally similar phosphonates, researchers should:

- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Store the compound in airtight, corrosion-resistant containers under inert gas (e.g., argon) at 2–8°C to minimize hydrolysis or oxidation .

- Avoid exposure to moisture, strong oxidizers, or open flames due to potential exothermic decomposition .

Q. Which spectroscopic techniques are most reliable for characterizing Diethyl isobutylphosphonate, and how should data be interpreted?

- Methodological Answer :

- 31P NMR : A singlet peak near δ 20–30 ppm confirms the phosphonate group, while splitting patterns indicate neighboring substituents .

- FTIR : Key bands include P=O (~1250 cm⁻¹) and P-O-C (~1050 cm⁻¹) stretches .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the molecular formula . Calibrate instruments with reference standards to avoid misassignment.

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data in reaction mechanisms involving Diethyl isobutylphosphonate?

- Methodological Answer : Discrepancies often arise from solvent effects or transition-state approximations. To address this:

- Compare experimental kinetics (e.g., rate constants under varying temperatures) with density functional theory (DFT)-calculated activation energies .

- Use isotopic labeling (e.g., 18O in the phosphonate group) to track reaction pathways via NMR or MS .

- Validate computational models with crystallographic data (e.g., X-ray diffraction of intermediates) .

Q. What strategies mitigate instability issues when using Diethyl isobutylphosphonate in coordination chemistry or catalytic systems?

- Methodological Answer : Instability in polar solvents (e.g., diethyl ether) can be addressed by:

- Substituting ethers with non-coordinating solvents (e.g., hexane) to prevent ligand displacement .

- Adding stabilizing ligands (e.g., bipyridines) to enhance metal-phosphonate complex stability .

- Monitoring decomposition via in situ 31P NMR to adjust reaction timelines .

Q. How can Diethyl isobutylphosphonate be functionalized for biomedical applications, and what are the key challenges in achieving regioselectivity?

- Methodological Answer : Functionalization via Michaelis-Arbuzov or Pudovik reactions requires:

- Protecting groups (e.g., silyl ethers) to shield reactive sites during phosphorylation .

- Catalytic systems (e.g., palladium/copper) for cross-coupling with biomolecules (e.g., peptides) .

- Challenges include avoiding racemization in chiral systems and ensuring compatibility with aqueous biological media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.